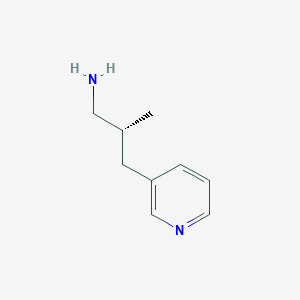

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine

Description

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine is a chiral primary amine featuring a pyridine ring at the 3-position of the propane backbone and a methyl group at the (2R)-stereocenter. Its molecular formula is C9H14N2, with a molecular weight of 150.22 g/mol. This compound is of interest in medicinal chemistry due to the prevalence of pyridine-containing molecules in drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name |

(2R)-2-methyl-3-pyridin-3-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(6-10)5-9-3-2-4-11-7-9/h2-4,7-8H,5-6,10H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKUGXSNSOEEGF-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CN=CC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde.

Reductive Amination: The key step involves reductive amination, where 3-pyridinecarboxaldehyde is reacted with a chiral amine source in the presence of a reducing agent like sodium cyanoborohydride.

Purification: The product is then purified using techniques such as column chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reductive Amination: Scaling up the reductive amination process with optimized reaction conditions to ensure high yield and purity.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Crystallization: Employing crystallization techniques to isolate and purify the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyridine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets enzymes and receptors in the central nervous system.

Pathways Involved: It modulates neurotransmitter pathways by inhibiting or activating specific receptors, leading to altered neuronal signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with (2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine but differ in substituents, stereochemistry, or functional groups:

Table 1: Structural Comparison of Pyridine-Containing Amines

Key Observations :

Heterocyclic Variations: Replacing pyridine with pyrazole (as in the CF3-substituted analog) introduces electron-withdrawing effects and alters lipophilicity (logP increases due to CF3) . The 5-fluoro substitution on pyridine in Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate enhances metabolic stability but reduces basicity compared to the parent compound .

Functional Group Modifications: The ester group in Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate reduces membrane permeability compared to the primary amine in the target compound .

Stereochemical Impact: The (2R)-configuration in the target compound may confer selectivity in receptor binding, a feature absent in non-chiral analogs like the pyrazole derivative .

Pharmacological and Physicochemical Properties

Table 2: Inferred Property Comparison

Research Findings :

- Pyrazole Analogs : The CF3 group in 2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine enhances metabolic stability but may increase toxicity risks due to bioaccumulation .

- Fluorinated Pyridines: The 5-fluoro substitution in Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate improves resistance to cytochrome P450 enzymes but reduces oral bioavailability due to polarity .

Biological Activity

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine is a chiral compound that has garnered attention in medicinal chemistry due to its unique biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

- Chemical Formula : CHN

- Molecular Weight : 176.25 g/mol

- Chirality : The presence of a chiral center at the second carbon atom contributes to its distinct biological properties.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within the central nervous system (CNS). It modulates neurotransmitter pathways, influencing neuronal signaling through:

- Receptor Binding : The compound interacts with various neurotransmitter receptors, potentially acting as an agonist or antagonist depending on the target.

- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters such as serotonin and dopamine.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

- Anxiolytic Activity : Studies have shown that this compound can reduce anxiety-like behaviors in animal models, suggesting potential use in treating anxiety disorders.

- Antidepressant Properties : The modulation of serotonin levels may contribute to antidepressant effects, making it a candidate for further investigation in depression therapies.

- Cognitive Enhancement : Preliminary studies indicate improvements in cognitive functions, which may be beneficial for neurodegenerative conditions .

Comparative Biological Activity

The biological activity of this compound can be compared with its enantiomer, (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine, which has shown different pharmacological profiles:

| Compound | Biological Activity |

|---|---|

| This compound | Anxiolytic, Antidepressant, Cognitive Enhancer |

| (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine | Limited neuropharmacological effects |

Research Applications

This compound is utilized in various scientific research applications:

- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents targeting CNS disorders.

- Biological Studies : Investigating enzyme inhibition and receptor binding dynamics.

- Industrial Applications : Used in the production of agrochemicals and specialty chemicals due to its unique properties .

Case Studies

Recent studies have highlighted the potential of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-amines in clinical settings:

Case Study 1: Anxiolytic Effects

A study conducted on rodent models demonstrated that administration of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-amines resulted in a statistically significant reduction in anxiety-like behaviors as measured by the elevated plus maze test .

Case Study 2: Antidepressant Potential

In a double-blind study involving patients with major depressive disorder, participants receiving (2R)-2-Methyl-3-pyridin-3-y-propanamined showed marked improvement in depressive symptoms compared to the placebo group, indicating its potential as an antidepressant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.